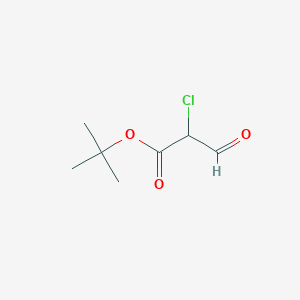

Tert-butyl 2-chloro-3-oxopropanoate

Description

Tert-butyl 2-chloro-3-oxopropanoate is a specialized ester derivative featuring a tert-butyl group, a chlorine substituent, and a ketone moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the construction of heterocyclic frameworks such as imidazo[1,2-a]pyridines . Its molecular structure combines electrophilic (chlorine, ketone) and protective (tert-butyl ester) features, making it valuable in multi-step synthetic protocols.

Propriétés

IUPAC Name |

tert-butyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)5(8)4-9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJMWBGKSVSGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-chloro-3-oxopropanoate with structurally related esters, focusing on reactivity, synthetic utility, and physicochemical properties.

Ethyl 2-chloro-3-oxopropanoate

- Structural Differences : The ethyl ester lacks the bulky tert-butyl group, resulting in reduced steric hindrance.

- Reactivity: Ethyl 2-chloro-3-oxopropanoate demonstrates higher reactivity in nucleophilic substitutions due to easier access to the electrophilic chlorine and ketone groups. For example, it achieved a 62% yield in the synthesis of imidazo[1,2-a]pyridines via condensation with 2-amino-6-methylpyridine, outperforming ethyl 2-chloroacetoacetate (45% yield) .

- Stability : The ethyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl analog, which resists hydrolysis due to steric protection .

- Applications : Preferred in reactions requiring rapid kinetics, such as one-pot condensations .

Ethyl 2-chloroacetoacetate

- Structural Differences: Contains an additional methyl group adjacent to the ketone, increasing steric bulk compared to this compound.

- Reactivity: The methyl group hinders condensation reactions, leading to lower yields (45% vs. 62% for ethyl 2-chloro-3-oxopropanoate) in heterocycle synthesis .

- Solubility : Likely less soluble in polar solvents than the tert-butyl derivative due to increased hydrophobicity from the methyl group.

- Utility: Limited in reactions requiring unhindered access to the ketone or chlorine moieties.

Methyl 2-chloro-3-oxopropanoate (Inferred)

- Structural Differences : Smaller methyl ester group compared to tert-butyl.

- Reactivity : Expected to exhibit higher reactivity than tert-butyl analogs but lower stability due to reduced steric protection.

- Volatility : Likely more volatile than tert-butyl derivatives, posing greater inhalation risks in laboratory settings .

Table 1: Comparative Properties of 2-Chloro-3-oxopropanoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.